![molecular formula C19H17Cl2NO5 B2498093 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034502-46-8](/img/structure/B2498093.png)
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step organic reactions. Kumar et al. (2007) detailed the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives, starting from salicylaldehyde and 2-hydroxy acetophenone, indicating a potential pathway for synthesizing complex molecules like the one (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. For example, the study by Xu et al. (2005) on a related compound, "2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone," provides insights into the dihedral angles and molecular conformations, which are essential for comprehending the structural aspects of similar molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" can be inferred from studies on similar structures. Sigrist and Hansen (2010) reported on a cascade reaction involving azulenes and dichloro-dicyano-benzoquinone, revealing the potential for complex interactions and transformations (Sigrist & Hansen, 2010).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are often studied through X-ray crystallography and spectroscopic methods. The work by Sharma et al. (2003) on the synthesis and X-ray crystallographic analysis of azetidin-2-ones provides a basis for understanding the physical characteristics of related molecules (Sharma et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are vital for fully understanding a compound's potential applications and safety. Emami et al. (2011) explored the antifungal activity of azole derivatives, shedding light on the bioactivity that could be expected from structurally similar compounds like the one of interest (Emami et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Compounds with azetidinone cores have been synthesized and evaluated for their antimicrobial properties. Kumar et al. (2007) explored the synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, providing a basis for the antimicrobial potential of azetidinone derivatives D. Kumar, G. Prakash, M. Kumaraswamy, B. P. Nandeshwarappa, B. S. Sherigara, K. Mahadevan, 2007. Similarly, Mistry and Desai (2006) reported on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation against various bacterial and fungal strains K. Mistry, K. R. Desai, 2006.
Anti-inflammatory Activity
Research by Kalsi et al. (1990) on indolyl azetidinones demonstrated the synthesis and evaluation of anti-inflammatory activity, highlighting the therapeutic potential of azetidinone derivatives in inflammation management R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990.
Enantioselective Synthesis
The work by Matsunaga et al. (1983) on the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide offers insights into the synthetic strategies that can be applied to similar compounds, potentially enhancing their application in stereoselective synthesis H. Matsunaga, T. Sakamaki, H. Nagaoka, Yasuji Yamada, 1983.
Photochemical Studies
Castellan et al. (1990) conducted a photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, demonstrating the utility of photochemistry in studying and modifying complex organic molecules, which could be relevant to the research applications of similar compounds A. Castellan, N. Colombo, C. Vanucci, P. F. D. Violet, H. Bouas-laurent, 1990.
Antitumor and Proapoptotic Effects
The study by Prabhakar et al. (2006) on the anti-tumor and proapoptotic effect of synthetic benzophenone analogues in Ehrlich ascites tumor cells illustrates the potential of structurally complex molecules in cancer research. This indicates a possible research direction for compounds with similar complex structures B. T. Prabhakar, S. Khanum, K. Jayashree, B. Salimath, S. Shashikanth, 2006.
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c20-13-1-3-16(15(21)5-13)25-10-19(23)22-7-12(8-22)9-24-14-2-4-17-18(6-14)27-11-26-17/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBMFTWLHZHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

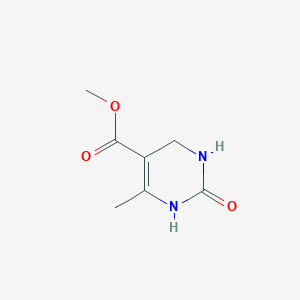
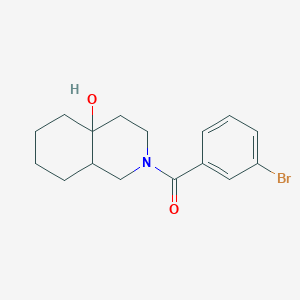
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
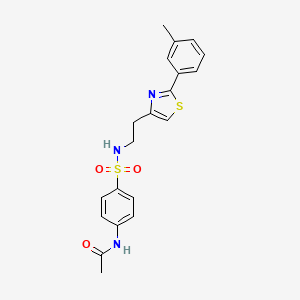
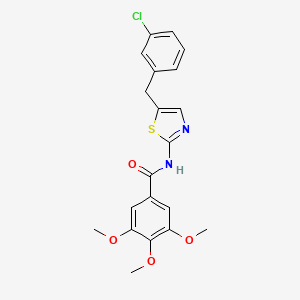
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
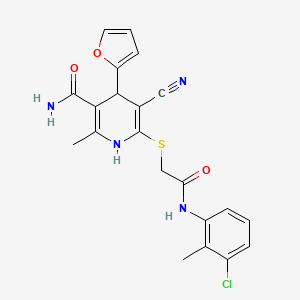
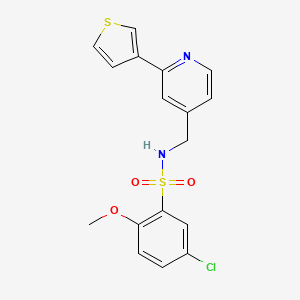
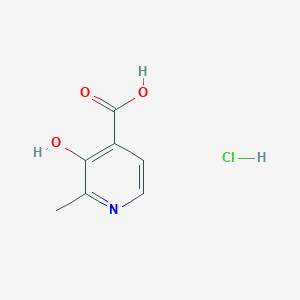
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)